

Applikationsprotokoll zur HPLC-Analyse von 3,4-Diaminobenzolsulfonsäure nach Derivatisierung

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Diaminobenzenesulfonic acid*

Cat. No.: *B1346913*

[Get Quote](#)

Anwendungsgebiet: Dieses Dokument beschreibt ein detailliertes Protokoll für die quantitative Analyse von 3,4-Diaminobenzolsulfonsäure in wässrigen Proben mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach einer Vorkolonnen-Derivatisierung mit Dansylchlorid. Diese Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung und Qualitätskontrolle.

Einleitung

Die quantitative Bestimmung von 3,4-Diaminobenzolsulfonsäure stellt aufgrund der hohen Polarität und des Fehlens eines starken Chromophors eine analytische Herausforderung dar. Die Anwesenheit von zwei Aminogruppen und einer Sulfonsäuregruppe verleiht dem Molekül eine hohe Wasserlöslichkeit, was zu einer schlechten Retention auf Standard-Umkehrphasen-HPLC-Säulen führt.

Die Vorkolonnen-Derivatisierung mit 5-(Dimethylamino)naphthalin-1-sulfonylchlorid (Dansylchlorid) bietet eine effektive Lösung für diese Probleme. Dansylchlorid reagiert mit den primären Aminogruppen der 3,4-Diaminobenzolsulfonsäure in einem basischen Milieu zu stabilen, hochfluoreszierenden Sulfonamid-Derivaten. Diese Derivatisierung führt zu folgenden Vorteilen:

- Einführung eines Fluorophors: Die Dansylgruppe ermöglicht eine hochempfindliche und selektive Detektion mittels Fluoreszenzdetektor (FLD).

- Erhöhte Hydrophobizität: Das resultierende Derivat weist eine deutlich höhere Hydrophobizität auf, was zu einer verbesserten Retention und Trennung auf C18-Umkehrphasensäulen führt.
- Verbesserte Stabilität: Die gebildeten Sulfonamide sind in der Regel stabil und ermöglichen eine zuverlässige quantitative Analyse.

Quantitative Leistungsdaten

Die folgende Tabelle fasst die typischen Leistungsdaten der Methode zusammen. Diese Werte können je nach verwendetem HPLC-System, Säule und Laborbedingungen variieren.

Parameter	Typischer Wert
Linearitätsbereich	0,1 - 10 µg/mL
Korrelationskoeffizient (r^2)	> 0,999
Nachweisgrenze (LOD)	0,03 µg/mL
Bestimmungsgrenze (LOQ)	0,1 µg/mL
Präzision (RSD%)	< 2%
Wiederfindung (%)	95 - 105%

Experimentelle Protokolle

Benötigte Materialien und Reagenzien

- 3,4-Diaminobenzolsulfinsäure (Analysenstandard)
- Dansylchlorid (Derivatisierungsreagenz)
- Acetonitril (HPLC-Qualität)
- Methanol (HPLC-Qualität)
- Natriumhydrogencarbonat (p.a.)
- Salzsäure (p.a.)

- Wasser (ultra-rein, 18,2 MΩ·cm)
- 0,45 µm Spritzenfilter (PTFE oder Nylon)

Vorbereitung der Lösungen

- Standard-Stammlösung (100 µg/mL): 10 mg 3,4-Diaminobenzolsulfonsäure genau einwiegen, in einem 100-mL-Messkolben in ultra-reinem Wasser lösen und bis zur Marke auffüllen.
- Kalibrierstandards: Arbeitsstandards im Konzentrationsbereich von 0,1 bis 10 µg/mL durch Verdünnen der Stammlösung mit ultra-reinem Wasser herstellen.
- Natriumhydrogencarbonat-Puffer (0,1 M, pH 9): 0,84 g Natriumhydrogencarbonat in 100 mL ultra-reinem Wasser lösen und den pH-Wert mit 1 M NaOH auf 9,0 einstellen.
- Dansylchlorid-Lösung (5 mg/mL): 50 mg Dansylchlorid in 10 mL Acetonitril frisch vor Gebrauch lösen. Die Lösung ist lichtempfindlich und sollte vor Licht geschützt werden.

Derivatisierungsprotokoll

- In einem Reaktionsgefäß 100 µL der Standardlösung oder der Probelösung vorlegen.
- 200 µL des Natriumhydrogencarbonat-Puffers (0,1 M, pH 9) hinzufügen und mischen.
- 200 µL der Dansylchlorid-Lösung (5 mg/mL in Acetonitril) zugeben.
- Die Mischung gut durchwirbeln und für 60 Minuten bei 60 °C im Dunkeln inkubieren.
- Die Reaktion durch Zugabe von 50 µL 1 M Salzsäure stoppen, um überschüssiges Dansylchlorid zu hydrolysieren.
- Die Lösung auf Raumtemperatur abkühlen lassen.
- Vor der HPLC-Analyse durch einen 0,45 µm Spritzenfilter filtrieren.

HPLC-Bedingungen

- HPLC-System: Standard-HPLC-System mit binärer Pumpe, Autosampler, Säulenthermostat und Fluoreszenzdetektor.
- Säule: C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm Partikelgröße).
- Mobile Phase A: 0,1% Ameisensäure in Wasser.
- Mobile Phase B: Acetonitril.
- Gradientenelution:

Zeit (min)	% A	% B
0	70	30
20	30	70
25	30	70
26	70	30

| 30 | 70 | 30 |

- Flussrate: 1,0 mL/min.
- Säulentemperatur: 30 °C.
- Injektionsvolumen: 20 µL.
- Fluoreszenzdetektion: Anregungswellenlänge (Ex): 340 nm, Emissionswellenlänge (Em): 530 nm.

Visualisierungen

Derivatisierungsworkflow

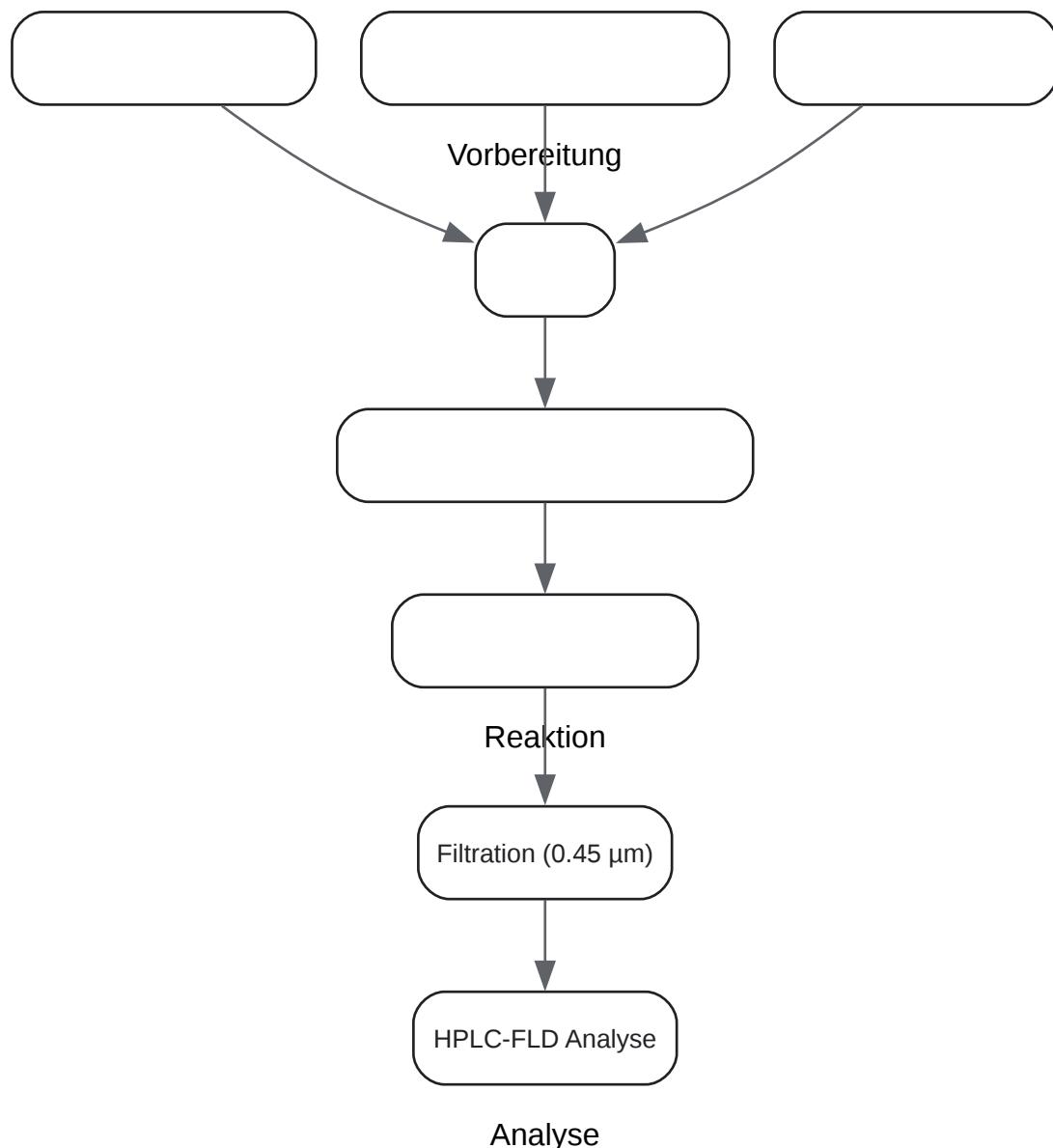


Abbildung 1: Workflow der Derivatisierung

[Click to download full resolution via product page](#)

Abbildung 1: Workflow der Derivatisierung.

Logische Beziehung der analytischen Schritte



Abbildung 2: Logische Schritte der Analyse

[Click to download full resolution via product page](#)

Abbildung 2: Logische Schritte der Analyse.

- To cite this document: BenchChem. [Applikationsprotokoll zur HPLC-Analyse von 3,4-Diaminobenzolsulfinsäure nach Derivatisierung]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346913#derivatization-of-3-4-diaminobenzenesulfonic-acid-for-hplc-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com